Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate
Overview
Description
Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate is a benzotriazole derivative with potential applications in various fields of research and industry. This compound is known for its unique chemical structure, which includes an ethyl ester group and an isopropyl substituent on the benzotriazole ring. The molecular formula of this compound is C12H15N3O2, and it has a molecular weight of 233.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate can be synthesized through a straightforward procedure that involves the condensation of isopropanol with ethyl acetoacetate, followed by the cyclization of the intermediate product. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the condensation reaction. The cyclization step is usually carried out under reflux conditions to ensure complete conversion of the intermediate to the desired benzotriazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzotriazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzotriazole derivatives .
Scientific Research Applications
Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as corrosion inhibitors and UV stabilizers
Mechanism of Action
The mechanism of action of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may activate G protein-coupled receptors, including GPR84 and HCA3, which regulate metabolism and immune functions . The compound’s effects are mediated through these receptors, leading to various biological responses.
Comparison with Similar Compounds
Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: A simpler benzotriazole compound without the ethyl ester and isopropyl groups.
Methyl 1H-benzotriazole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
1-Isopropyl-1H-benzotriazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other benzotriazole derivatives .
Properties
IUPAC Name |
ethyl 1-propan-2-ylbenzotriazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-4-17-12(16)9-5-6-11-10(7-9)13-14-15(11)8(2)3/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFGNCCWXQWQFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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